2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound belongs to a class of benzamide derivatives featuring a 1,3,4-thiadiazole core substituted with a (3-(trifluoromethyl)benzyl)thio group. Its molecular structure integrates multiple functional motifs:
- 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for metabolic stability and diverse pharmacological applications.
- (3-(Trifluoromethyl)benzyl)thio group: Introduces lipophilicity and steric bulk, which may influence membrane permeability and target binding.
- Molecular formula: C₁₀H₄Cl₂F₃N₃OS
- Molar mass: 342.12 g/mol
- Density: ~1.696 g/cm³ (predicted)
- pKa: 6.25 ± 0.50 (predicted) .
The target compound’s additional benzylthio substituent likely alters solubility and bioavailability compared to this analog.
Properties
IUPAC Name |
2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3OS2/c18-11-4-5-13(19)12(7-11)14(26)23-15-24-25-16(28-15)27-8-9-2-1-3-10(6-9)17(20,21)22/h1-7H,8H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHMUGACMDTLTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the reaction of 2,5-dichlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 3-(trifluoromethyl)benzyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Functional Group Impact
*Note: Molecular weight calculated based on formula C₁₆H₁₀Cl₂F₃N₃OS₂.
Pharmacological Implications
Lipophilicity and Bioavailability: The (3-CF₃-benzyl)thio group in the target compound increases lipophilicity compared to analogs with thiophene or pyridine substituents . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Electron-Withdrawing Effects: The 2,5-dichloro substitution on the benzamide enhances electron withdrawal, stabilizing negative charges in target interactions. This contrasts with nitro- or cyano-substituted analogs, which prioritize resonance effects over inductive stabilization .
Metabolic Stability :
- The trifluoromethyl group is resistant to oxidative metabolism, extending half-life compared to methyl or nitro groups in other derivatives .
Target Selectivity :
- Thiadiazole-containing analogs exhibit affinity for kinases and proteases, while thiazole derivatives (e.g., compound in row 2 of Table 1) show preferential activity against viral polymerases .
Research Findings and Limitations
- Synthetic Feasibility : The benzylthio-thiadiazole motif requires multi-step synthesis, including thiol-alkylation and amide coupling, which may lower yield compared to direct heterocyclic substitutions .
- Data Gaps: Limited experimental data (e.g., IC₅₀, LogP) for the target compound necessitate reliance on computational predictions and analog extrapolation.
Biological Activity
2,5-Dichloro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates a thiadiazole moiety, which is often associated with various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a dichloro-substituted benzamide linked to a thiadiazole ring via a thioether group. The presence of trifluoromethyl and dichloro groups enhances its chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing thiadiazole rings can exhibit antimicrobial and anticancer properties by:
- Inhibiting Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- Disrupting Cellular Processes : By binding to cellular receptors or enzymes, it can alter normal cellular functions leading to apoptosis in cancer cells.
Antimicrobial Activity
Studies have demonstrated that related thiadiazole compounds exhibit significant antimicrobial effects against various pathogens. For instance:
- Staphylococcus aureus : Exhibited notable inhibition in disk diffusion assays.
- Candida albicans : Showed susceptibility at specific concentrations.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Candida albicans | 12 | 100 |
| Escherichia coli | 10 | 100 |
Anticancer Activity
Research into the anticancer properties of similar compounds has shown promising results:
- Cell Line Studies : Thiadiazole derivatives have been tested against human tumor cell lines such as HepG2 and DLD. Compounds similar to the target compound exhibited IC50 values in the low micromolar range.
Case Studies
-
Study on Thiadiazole Derivatives :
A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. The study reported that modifications in the substituents significantly influenced their efficacy against microbial strains. -
Anticancer Efficacy :
A comparative study on various benzamide derivatives indicated that those with thiadiazole linkages exhibited enhanced cytotoxicity against cancer cell lines compared to their non-thiadiazole counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
